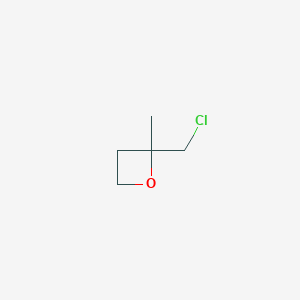
2-Methyl-2-chloromethyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-chloromethyloxetane is a chemical compound with the molecular formula C5H9ClO. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of both a methyl and a chloromethyl group on the oxetane ring makes this compound particularly interesting for various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols. This method involves the reaction of a chloromethyl precursor with a suitable alcohol under acidic conditions to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions: 2-Methyl-2-chloromethyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Ring-Opening: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substitution reactions yield various substituted oxetanes.
- Oxidation reactions produce oxidized oxetane derivatives.
- Ring-opening reactions result in linear or branched products depending on the conditions .
科学研究应用
2-Methyl-2-chloromethyloxetane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-chloromethyloxetane primarily involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The chloromethyl group can also participate in substitution reactions, making the compound versatile in various chemical transformations .
相似化合物的比较
2-Methyloxetane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyloxetane: The methyl group is positioned differently, affecting its reactivity and applications.
3,3-Bis(chloromethyl)oxetane: Contains two chloromethyl groups, increasing its reactivity and potential for cross-linking in polymer chemistry.
Uniqueness: 2-Methyl-2-chloromethyloxetane is unique due to the combination of the methyl and chloromethyl groups on the oxetane ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes .
生物活性
2-Methyl-2-chloromethyloxetane is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an oxetane derivative characterized by a four-membered cyclic ether structure. The presence of the chlorine atom and the methyl group contributes to its unique chemical reactivity and biological properties. Oxetanes are known for their strain energy due to the small ring size, which can influence their metabolic pathways and interactions with biological systems.
Biological Activity Overview
1. Anticancer Potential:
Recent studies have highlighted the potential of oxetane derivatives, including this compound, in anticancer drug development. Oxetanes can be designed to target specific enzymes involved in cancer progression. For instance, oxetane compounds have been shown to inhibit the activity of certain kinases, which are critical in tumor growth and metastasis .
2. Metabolic Stability:
The metabolic stability of this compound is a crucial factor in its biological activity. Research indicates that oxetanes can be metabolized by human microsomal epoxide hydrolase (mEH), offering a pathway for drug clearance that bypasses cytochrome P450 enzymes. This characteristic may reduce the risk of drug-drug interactions that often lead to hepatotoxicity .
3. Anti-inflammatory Effects:
Studies involving related oxetane compounds suggest potential anti-inflammatory properties. While specific data on this compound is limited, compounds with similar structures have demonstrated the ability to modulate inflammatory responses in animal models .
Case Studies
| Study Reference | Year | Model | Findings |
|---|---|---|---|
| Matsuo et al. | 2021 | Mouse | Induced hypothermia and enhanced resistance to hypoxia; potential for organ protection during ischemia. |
| Onoe et al. | 2020 | Rabbit | Maintained intestinal circulation during endotoxic shock; improved hemodynamics post-administration of oxetane derivatives. |
These studies underscore the need for further exploration into the specific effects of this compound on biological systems.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Regulation of Cellular Signaling: It could influence signaling pathways related to inflammation and cell survival, particularly under stress conditions such as hypoxia.
- Stability and Reactivity: The unique structure allows for possible interactions with cellular components that could lead to therapeutic effects.
属性
分子式 |
C5H9ClO |
|---|---|
分子量 |
120.58 g/mol |
IUPAC 名称 |
2-(chloromethyl)-2-methyloxetane |
InChI |
InChI=1S/C5H9ClO/c1-5(4-6)2-3-7-5/h2-4H2,1H3 |
InChI 键 |
JOTAIRZUVUYQAX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















